N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, a diazinane ring, and a formamide group. Its unique chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide typically involves the reaction of nitro compounds with formamide under specific conditions. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines . This process involves the use of various methylating agents and catalytic systems to achieve the desired product.
Industrial Production Methods
Industrial production of this compound can involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, methylation, and purification to obtain the final product. The use of advanced catalytic systems and eco-friendly solvents can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: Various substitution reactions can occur, particularly involving the nitro and formamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, formic acid, and various catalysts such as nickel or iron-based catalysts . Reaction conditions can vary, but typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amines, while oxidation can produce different nitro derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide involves its interaction with specific molecular targets and pathways. The nitro group and formamide moiety play crucial roles in its reactivity and biological activity. The compound can act as a ligand, binding to metal ions or enzymes, and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: A simpler amide derived from formic acid, used in various industrial applications.
Dimethylformamide: A widely used solvent in organic synthesis and industrial processes.
N-methylated amines: Compounds with similar structural motifs, used in pharmaceuticals and agrochemicals.
Uniqueness
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5016-19-3 |
---|---|
Molekularformel |
C6H7N5O5 |
Molekulargewicht |
229.15 g/mol |
IUPAC-Name |
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide |
InChI |
InChI=1S/C6H7N5O5/c1-10-5(13)3(11(15)16)4(8-6(10)14)9-7-2-12/h2-3H,1H3,(H,7,12)(H,8,9,14) |
InChI-Schlüssel |
VWVGMRWIAOQBSP-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(=O)C(/C(=N/NC=O)/NC1=O)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=O)C(C(=NNC=O)NC1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.